molecular formula C11H13N3O2 B13034206 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13034206
M. Wt: 219.24 g/mol
InChI Key: IYTIWRPIBNBQPP-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused benzofuran and pyrimidine ring system, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzofuran derivative, the introduction of amino and methyl groups can be achieved through nucleophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research has shown potential antitumor activity, making it a candidate for developing new anticancer agents.

    Industry: Its chemical properties make it suitable for use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one lies in its fused benzofuran and pyrimidine rings, which confer distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O2/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15)

InChI Key

IYTIWRPIBNBQPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C(=O)NC(=N3)N

Origin of Product

United States

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